molecular formula C13H10S2 B3270921 2-Methylthianthrene CAS No. 53691-97-7

2-Methylthianthrene

Cat. No.: B3270921
CAS No.: 53691-97-7
M. Wt: 230.4 g/mol
InChI Key: CWPYKNDLYQEZGO-UHFFFAOYSA-N
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Description

2-Methylthianthrene is a sulfur-containing heterocyclic compound with a molecular formula of C13H10S2. It is a derivative of thianthrene, characterized by the presence of a methyl group attached to the second carbon atom of the thianthrene ring. Thianthrene itself is a six-membered sulfur-containing heterocyclic compound consisting of a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylthianthrene can be synthesized through various methods, including the thia-APEX reaction. This method involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons, which are reacted with unfunctionalized aromatic substrates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH). This reaction occurs under mild conditions and yields π-extended thianthrenes .

Industrial Production Methods: Industrial production of this compound typically involves the use of arenethiols as starting materials, which are reacted with fuming sulfuric acid and reductants such as zinc or tin(II) chloride. Alternatively, symmetric thianthrene structures can be synthesized using sulfur dichloride and Lewis acids like aluminum chloride .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthianthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylthianthrene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methylthianthrene involves its ability to undergo redox reactions, which can influence various biological pathways. The sulfur atoms in the thianthrene ring play a crucial role in its electron-donating properties and intersystem crossing, making it useful in supramolecular chemistry and the development of organic chemical reactions .

Comparison with Similar Compounds

Uniqueness: 2-Methylthianthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the methyl group at the second carbon atom enhances its electron-donating ability and alters its redox behavior compared to its parent compound, thianthrene .

Properties

IUPAC Name

2-methylthianthrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10S2/c1-9-6-7-12-13(8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPYKNDLYQEZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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